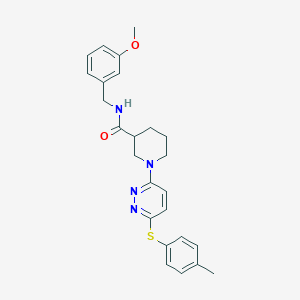

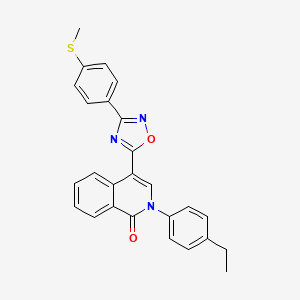

![molecular formula C16H14N2O4 B2763101 2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide CAS No. 851411-76-2](/img/structure/B2763101.png)

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medical research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound exhibits significant antibacterial activity against gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. Researchers synthesized this compound using two methodologies, involving the Mannich base of 4-hydroxy coumarin and 4-chloro-3-formyl coumarin. Notably, it outperformed standard drugs in inhibiting bacterial growth .

Antifungal Activity

In addition to its antibacterial effects, “2-methoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide” also demonstrates appreciable antifungal activity. It effectively inhibits the growth of Aspergillus niger and Candida albicans .

Antioxidant Potential

While not directly related to infectious diseases, the compound’s antioxidant potential is noteworthy. It scavenges free radicals, making it a valuable candidate for further exploration in antioxidant therapies .

Anti-HIV Activity (Indole Derivatives)

Indole derivatives, which share structural similarities with our compound, have been investigated for their anti-HIV properties. Although not directly tested for HIV inhibition, the compound’s indole moiety suggests potential in this area .

Medicinal Chemistry Building Block

The compound’s unique structure, including the hindered amine motif, makes it a chemically differentiated building block for organic synthesis and medicinal chemistry. Researchers have traditionally found it challenging to access, but its potential as a building block for drug candidates is promising .

Other Biological Activities

While not explicitly studied for these effects, the broader class of 2H-chromen-2-ones (coumarins) has demonstrated various biological activities, including anti-inflammatory, anticoagulant, and antitumor properties. The presence of the 2H-chromen-2-one nucleus in drug candidates targeting topoisomerase II and tyrosine kinase further highlights its versatility .

Eigenschaften

IUPAC Name |

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-9-7-12(17-13(19)8-21-2)18-15-10-5-3-4-6-11(10)22-16(20)14(9)15/h3-7H,8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMXJIQAASRPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Difluoromethyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2763018.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2763019.png)

![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2763020.png)

![5-Bromo-N-[[4-(furan-3-yl)phenyl]methyl]pyrimidin-2-amine](/img/structure/B2763022.png)

![4-benzyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2763025.png)

![1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2763029.png)

![3,8-di((E)-but-2-en-1-yl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2763041.png)